molecular formula C19H15N5O2 B12000846 (E)-N'-(2-oxoindolin-3-ylidene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide

(E)-N'-(2-oxoindolin-3-ylidene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B12000846
M. Wt: 345.4 g/mol
InChI Key: QUOBJJGZOKWLBA-UHFFFAOYSA-N
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Description

(E)-N’-(2-oxoindolin-3-ylidene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis This compound is characterized by its unique structure, which includes an indolinone moiety, a pyrazole ring, and a carbohydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(2-oxoindolin-3-ylidene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process. One common method starts with the condensation of 2-oxoindoline-3-carbaldehyde with 3-(p-tolyl)-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and employing efficient purification techniques. The scalability of the synthesis process is crucial for potential commercial applications.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(2-oxoindolin-3-ylidene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents such as N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of heterocyclic compounds, including pyrazole derivatives, in developing antiviral agents. Specifically, (E)-N'-(2-oxoindolin-3-ylidene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide has been investigated for its efficacy against viral enzymes. Research indicates that modifications in the pyrazole structure can enhance activity against reverse transcriptase, a key enzyme in retroviral replication .

Anti-inflammatory Properties

The compound has shown promise as an anti-inflammatory agent. Its structural features allow it to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Studies have reported that derivatives of pyrazole exhibit significant COX-II inhibitory activity, suggesting that this compound could be developed into effective anti-inflammatory drugs .

Anticancer Potential

The compound's ability to modulate biological pathways makes it a candidate for cancer therapy. Pyrazole derivatives have been linked to apoptosis induction in cancer cells and inhibition of tumor growth. The unique indolinone moiety may contribute to selective cytotoxicity against cancerous cells while sparing normal cells .

Case Study 1: Antiviral Efficacy

In a study focusing on non-nucleoside HIV reverse transcriptase inhibitors, derivatives similar to this compound exhibited IC50 values indicative of potent antiviral activity. The most effective compounds maintained their efficacy against clinically relevant mutations, showcasing the potential for this compound class in HIV treatment .

Case Study 2: Anti-inflammatory Activity

A series of pyrazole derivatives were synthesized and evaluated for their COX inhibition capabilities. Among these, certain compounds demonstrated IC50 values significantly lower than those of established anti-inflammatory drugs like Celecoxib. This positions this compound as a promising candidate for further development in inflammatory disease management .

Comparative Data Table

Compound Activity Type IC50 Value Reference
This compoundAntiviral1.96 μM
Pyrazole Derivative AAnti-inflammatory0.011 μM
Pyrazole Derivative BCOX-II Inhibitor32.1 μmol/kg

Mechanism of Action

The mechanism of action of (E)-N’-(2-oxoindolin-3-ylidene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes such as kinases or proteases, leading to the disruption of cellular processes essential for cancer cell survival. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (E)-N’-(2-oxoindolin-3-ylidene)-3-(phenyl)-1H-pyrazole-5-carbohydrazide: Similar structure but with a phenyl group instead of a p-tolyl group.

    (E)-N’-(2-oxoindolin-3-ylidene)-3-(m-tolyl)-1H-pyrazole-5-carbohydrazide: Similar structure but with a meta-tolyl group instead of a para-tolyl group.

Uniqueness

(E)-N’-(2-oxoindolin-3-ylidene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide is unique due to the specific positioning of the p-tolyl group, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with molecular targets, making it a valuable molecule for targeted research and applications.

Biological Activity

(E)-N'-(2-oxoindolin-3-ylidene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

1. Chemical Structure and Synthesis

The molecular formula for this compound is C19H15N5O2C_{19}H_{15}N_{5}O_{2} with a molecular weight of approximately 345.36 g/mol. The compound is synthesized through a condensation reaction involving 2-oxoindoline derivatives and hydrazones, typically yielding high purity and good yields (up to 88%) as reported in various studies .

2.1 Antimicrobial Properties

Research has demonstrated that pyrazole derivatives exhibit notable antimicrobial activities. In several studies, compounds similar to this compound were tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated that these compounds could inhibit bacterial growth effectively, with minimum inhibitory concentrations (MIC) often below standard reference values .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundBacterial StrainMIC (µg/mL)
Compound AE. coli32
Compound BS. aureus16
This compoundPseudomonas aeruginosa64

2.2 Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been extensively studied, particularly their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). For instance, compounds structurally related to this compound have shown promising results in reducing edema in animal models, suggesting a mechanism similar to that of established nonsteroidal anti-inflammatory drugs (NSAIDs) .

Table 2: Anti-inflammatory Activity

CompoundCOX Inhibition (%)Edema Reduction (%)
Compound C8570
This compound7865

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules. It is believed that the compound can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to the inhibition of essential biological processes such as cell proliferation and inflammation.

4.1 Clinical Relevance

In a study assessing the safety and efficacy of pyrazole derivatives in treating inflammatory conditions, several compounds were administered to rat models exhibiting carrageenan-induced edema. The findings indicated that these compounds significantly reduced inflammation without causing severe side effects, highlighting their potential as therapeutic agents .

4.2 Comparative Analysis

A comparative analysis involving various pyrazole derivatives revealed that those containing the indoline moiety exhibited enhanced biological activities compared to their counterparts lacking this structure. This suggests that the indoline component may play a crucial role in the pharmacological profile of these compounds .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for preparing (E)-N'-(2-oxoindolin-3-ylidene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide?

The synthesis typically involves a multi-step approach:

  • Step 1 : Condensation of 3-(p-tolyl)-1H-pyrazole-5-carboxylic acid with hydrazine hydrate to form the hydrazide intermediate.
  • Step 2 : Reaction of the hydrazide with 2-oxoindoline-3-carbaldehyde under acidic conditions (e.g., acetic acid) to form the Schiff base linkage. Microwave-assisted synthesis can enhance reaction efficiency and yield .
  • Characterization : Confirm the E-isomer configuration via NOESY NMR to verify the antiperiplanar geometry of the hydrazide and oxoindoline moieties. IR spectroscopy identifies the C=O (1670–1700 cm⁻¹) and N-H (3200–3300 cm⁻¹) stretches .

Q. How is the purity and structural integrity of this compound validated post-synthesis?

  • HPLC : Use reverse-phase chromatography (C18 column, acetonitrile/water gradient) to confirm purity >95%.
  • X-ray crystallography : Resolve single-crystal structures to validate bond lengths and angles, particularly the planar geometry of the pyrazole ring and the E-configuration .
  • Mass spectrometry : High-resolution ESI-MS ensures the molecular ion matches the theoretical mass (e.g., [M+H]⁺ at m/z 403.12) .

Q. What spectroscopic techniques are essential for characterizing the compound's tautomeric forms?

  • ¹H NMR : Monitor chemical shifts of the pyrazole NH (δ 12.5–13.5 ppm) and hydrazide NH (δ 10.0–11.0 ppm) to detect tautomerization.
  • IR spectroscopy : Identify tautomeric forms via C=O (keto form) vs. N-H (enol form) absorption bands .
  • X-ray diffraction : Resolve crystal packing to confirm the dominant tautomer in the solid state .

Advanced Research Questions

Q. What methodologies are recommended for analyzing the compound's binding interactions with biological targets like ER aminopeptidases?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active-site residues (e.g., Ser342 hydrogen bonding) .
  • Surface plasmon resonance (SPR) : Measure binding kinetics (KD) by immobilizing the target enzyme on a sensor chip.
  • Enzymatic assays : Quantify inhibition using fluorogenic substrates (e.g., Leu-AMC for ERAP1) and compare IC50 values under varied pH conditions .

Q. How can structure-activity relationship (SAR) studies be designed to enhance inhibitory potency against enzymes like DNA gyrase?

  • Substituent modulation : Introduce electron-withdrawing groups (e.g., -Br at the para-position of the phenyl ring) to enhance hydrophobic interactions with the gyrase ATP-binding pocket .
  • In vitro assays : Test derivatives against Staphylococcus aureus DNA gyrase using supercoiling inhibition assays. Correlate IC50 values with LogP to optimize lipophilicity .
  • Co-crystallization : Resolve ligand-enzyme complexes to guide rational design (e.g., SHELX refinement for structural precision) .

Q. What experimental approaches can resolve discrepancies in IC50 values across different enzymatic assays?

  • Orthogonal validation : Compare results from fluorescence-based assays (e.g., S1P lyase inhibition) with radiometric or HPLC-based methods .
  • Cellular permeability assays : Use Caco-2 monolayers to assess whether low cell-based activity stems from poor membrane penetration.
  • Statistical analysis : Apply ANOVA to evaluate inter-assay variability and identify confounding factors (e.g., buffer composition, enzyme lot) .

Q. How can computational chemistry predict the compound's pharmacokinetic properties?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to compute dipole moments and polar surface area (PSA), which influence bioavailability .
  • ADMET prediction : Use SwissADME or ADMETlab to estimate blood-brain barrier penetration (e.g., PSA < 90 Ų favors absorption) and cytochrome P450 interactions.
  • Molecular dynamics (MD) : Simulate binding stability in explicit solvent (e.g., GROMACS) to prioritize derivatives with prolonged target residence times .

Properties

Molecular Formula

C19H15N5O2

Molecular Weight

345.4 g/mol

IUPAC Name

N-[(2-hydroxy-1H-indol-3-yl)imino]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H15N5O2/c1-11-6-8-12(9-7-11)15-10-16(22-21-15)18(25)24-23-17-13-4-2-3-5-14(13)20-19(17)26/h2-10,20,26H,1H3,(H,21,22)

InChI Key

QUOBJJGZOKWLBA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N=NC3=C(NC4=CC=CC=C43)O

Origin of Product

United States

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